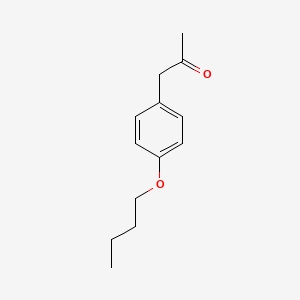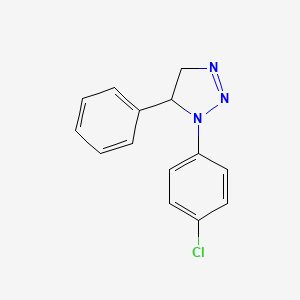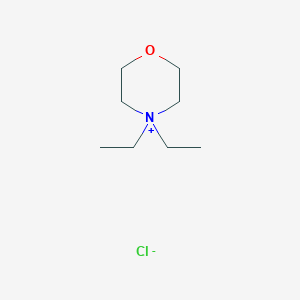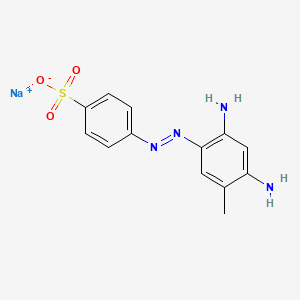
Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate is a chemical compound with the molecular formula C13H14N4O3SNa and a molecular weight of 329.33 g/mol. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains sulfonate and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate typically involves the diazotization of 4,6-diamino-m-toluidine followed by coupling with a sulfonated aromatic compound. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow systems has been explored to enhance efficiency and reduce environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile dyeing, inkjet printing, and as a colorant in various products
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonate group enhances its solubility in water, making it suitable for aqueous applications. The amino groups can participate in hydrogen bonding and other interactions, influencing its binding to molecular targets.
Comparison with Similar Compounds
- Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate
- This compound
- This compound
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique properties such as high solubility, vibrant color, and versatility in chemical reactions. Its structure allows for a wide range of applications, making it a valuable compound in various fields .
Properties
CAS No. |
6300-61-4 |
|---|---|
Molecular Formula |
C13H13N4NaO3S |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
sodium;4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H14N4O3S.Na/c1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20;/h2-7H,14-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
XBXOIRJUKYNIOE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


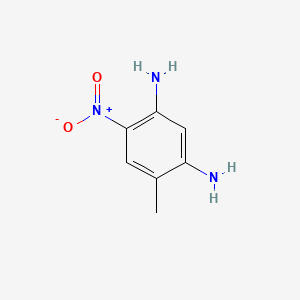
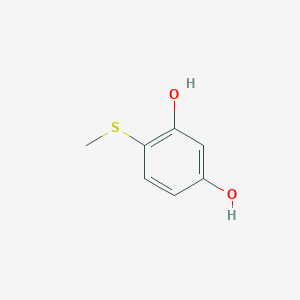
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)

![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
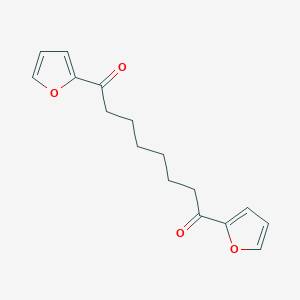
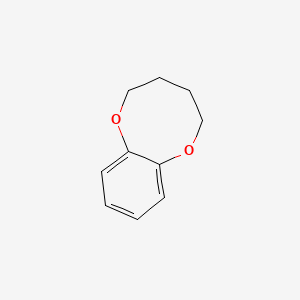
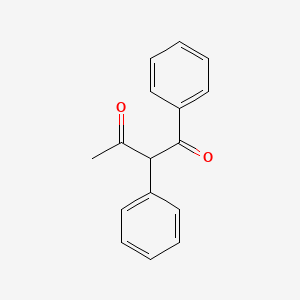
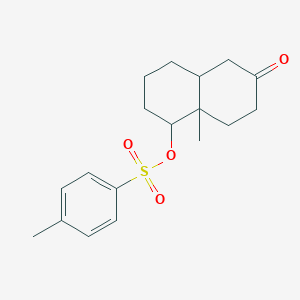
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
